molecular formula C8H17ClO B13175898 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane

2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane

Cat. No.: B13175898
M. Wt: 164.67 g/mol
InChI Key: LEYWVYYJYVHMHQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is an organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane typically involves the chloromethylation of 1-methoxy-3,3-dimethylbutane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chloromethyl methyl ether, which is a hazardous substance.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Industrial Chemistry: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity due to the presence of the chloromethyl and methoxy groups. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can participate in various reactions, including oxidation and substitution, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl Methyl Ether: Used in similar chloromethylation reactions.

    Methoxymethyl Chloride: Another compound with a methoxy and chloromethyl group.

    Dimethylbutane Derivatives: Compounds with similar alkane backbones but different functional groups.

Uniqueness

2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)-3,3-dimethylbutane

InChI

InChI=1S/C8H17ClO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3

InChI Key

LEYWVYYJYVHMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC)CCl

Origin of Product

United States

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